4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate
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Overview
Description
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate is a chemical compound known for its unique structure and properties It consists of a dichloropyridinyl group attached to a phenyl ring, which is further connected to a tert-butylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate typically involves the following steps:
Formation of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol: This intermediate can be synthesized by reacting 3,5-dichloropyridine with phenol under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The dichloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The phenyl and tert-butylbenzoate moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dichloropyridin-2-yl)oxy]phenol: A precursor in the synthesis of the target compound.
4-tert-Butylbenzoic acid: Another precursor used in the esterification step.
Properties
Molecular Formula |
C22H19Cl2NO3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2,3)15-6-4-14(5-7-15)21(26)28-18-10-8-17(9-11-18)27-20-19(24)12-16(23)13-25-20/h4-13H,1-3H3 |
InChI Key |
QVEAAEOYEFPUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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